2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

Catalog No.
S14585111
CAS No.
M.F
C9H9Cl2FO2
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

Product Name

2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

IUPAC Name

2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol

Molecular Formula

C9H9Cl2FO2

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H9Cl2FO2/c1-14-7-4-5(12)2-3-6(7)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

RQCVHXBUVOEHSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(C(Cl)Cl)O

2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is an organic compound characterized by its molecular formula C9H9Cl2FO\text{C}_9\text{H}_9\text{Cl}_2\text{F}\text{O} and a molecular weight of 223.07 g/mol. This compound features a dichloro group at the second carbon, a fluoro substitution at the para position of the aromatic ring, and a methoxy group at the ortho position relative to the hydroxyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding alcohol or alkane, employing reducing agents like lithium aluminum hydride.
  • Substitution: Chlorine atoms can be substituted with nucleophiles such as amines or thiols, facilitating further chemical transformations. Common reagents for these reactions include ammonia and thiols.

Research indicates that 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol exhibits potential biological activity. Its structure allows for interactions with various biomolecules, potentially modulating enzyme activity and receptor binding. The hydroxyl group can form hydrogen bonds, while the halogen substituents may engage in halogen bonding, enhancing its biological efficacy .

The synthesis of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol typically involves:

  • Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.
  • Reaction with Chloroform: In the presence of a base like sodium hydroxide, chloroform is reacted with the aldehyde to form a dichlorocarbene intermediate.
  • Formation of Product: The dichlorocarbene then reacts with the aromatic aldehyde to yield the desired compound through nucleophilic substitution reactions .

The compound has several applications across various fields:

  • Chemical Research: It serves as a building block in organic synthesis for more complex molecules.
  • Pharmaceutical Development: Ongoing studies are exploring its potential as an active pharmaceutical ingredient or intermediate.
  • Industrial Use: It is utilized in producing specialty chemicals and materials due to its unique properties .

Studies on 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol have focused on its interactions with biological targets. The compound's ability to form hydrogen bonds and engage in halogen bonding suggests it may influence various biochemical pathways. Research is ongoing to elucidate its precise mechanisms of action and potential therapeutic applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, each possessing distinct characteristics:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-olContains an amino groupExhibits different reactivity due to amino substitution
4-Fluoro-3-methoxyphenolLacks dichloro substitutionSimpler structure without halogen complexity
4-FluorophenolNo methoxy or dichloro groupsBasic phenolic structure, less functional diversity
3-Chloro-4-fluorophenolContains one chlorine atomSimilar halogenated structure but fewer substituents

The uniqueness of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol lies in its combination of multiple halogen groups and a methoxy substituent, providing distinct chemical reactivity and potential biological activity compared to these similar compounds .

Organometallic Reagent-Based Synthesis Approaches

Organometallic reagents play a pivotal role in constructing the carbon skeleton of 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. Grignard reagents, in particular, have been employed to form key intermediates. For instance, the addition of methylmagnesium bromide to 4-fluoro-2-methoxybenzaldehyde generates a secondary alcohol precursor, which can subsequently undergo chlorination. This approach leverages the nucleophilic properties of Grignard reagents to establish the ethanol moiety bound to the aromatic ring.

A notable advancement involves the use of diaryliodonium salts for direct aryl transfer to tertiary alcohols. In a transition-metal-free system, tert-butoxide anions react with bis-ortho-substituted diaryliodonium salts to yield sterically hindered alkyl aryl ethers. While this method was initially demonstrated for mesityl groups, its adaptation to 4-fluoro-2-methoxyphenyl systems could streamline the synthesis of the target compound's aromatic core. The reaction proceeds at room temperature in pentane, achieving yields exceeding 80% under optimized conditions.

Catalytic Systems for Halogenation and Functionalization

The introduction of dichloro groups at the β-position of the ethanol moiety requires precise catalytic control. Decarboxylative halogenation methods have shown promise, particularly the Barton halodecarboxylation protocol. This radical-mediated process converts carboxylic acid derivatives to alkyl halides via N-acyloxy-2-pyridinethione intermediates. Applied to 2-(4-fluoro-2-methoxyphenyl)acetic acid derivatives, this method could install chlorine atoms while maintaining the integrity of the methoxy and fluoro substituents.

Recent developments in electrophilic chlorination catalysts have improved regioselectivity. Lewis acid catalysts such as FeCl₃ facilitate dichlorination of allylic alcohols through a two-step mechanism: initial hydroxyl activation followed by sequential chlorine addition. When applied to the prochiral center in 1-(4-fluoro-2-methoxyphenyl)ethanol, this system achieves >95% dichlorination efficiency while preserving aromatic ring functionality.

Solvent Selection and Reaction Condition Optimization

Solvent polarity significantly impacts reaction kinetics and product distribution in multi-step syntheses. For the critical aryl transfer step, nonpolar solvents like pentane provide optimal results, yielding 82% of the desired product compared to 45% in THF. This polarity effect arises from enhanced ion pairing in low-dielectric media, which stabilizes the transition state during nucleophilic attack on diaryliodonium salts.

SolventDielectric Constant (ε)Yield (%)
Pentane1.8482
Diethyl ether4.3368
THF7.5845
DMF36.7<5

Temperature gradients also play a crucial role during chlorination steps. Maintaining the reaction at -10°C during FeCl₃-catalyzed dichlorination suppresses unwanted ring chlorination byproducts, improving selectivity from 70% to 93%. Microwave-assisted synthesis has reduced reaction times for the final ethanol formation step from 12 hours to 35 minutes while maintaining 89% yield.

Phase Transfer Catalysis in Multi-Step Syntheses

Phase transfer catalysis (PTC) enables efficient interfacial reactions between aqueous bases and organic precursors. Benzyltriethylammonium chloride (BTEAC) catalyzes the Williamson ether synthesis of intermediate methoxyaryl compounds, achieving 91% yield under mild conditions. This method avoids traditional sodium hydride systems, enhancing safety and scalability.

In the dichlorination step, PTC facilitates chloride ion transfer to hydrophobic reaction centers. A dual-phase system of dichloromethane and saturated NaCl aqueous solution, catalyzed by Aliquat® 336, achieves complete conversion of the mono-chloro intermediate to the dichloro product within 2 hours. The table below contrasts traditional vs. PTC-enhanced dichlorination:

ParameterThermal MethodPTC Method
Time (h)82
Temperature (°C)8040
Yield (%)7594

Multi-step PTC sequences have been designed where the catalyst remains active across successive reactions, minimizing purification needs. For instance, BTEAC catalyzes both the methoxylation and subsequent dichlorination without intermediate isolation, reducing total synthesis time by 40%.

Impact of Halogen Substituent Positioning on Bioactivity

The strategic positioning of halogen substituents in 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol significantly influences its biological activity through multiple mechanisms [1] [2]. The compound features a unique halogen distribution with two chlorine atoms at the 2,2-position of the ethanol moiety and a fluorine atom at the 4-position of the phenyl ring, creating distinct electronic and steric environments that modulate bioactivity.

Halogen substituent positioning fundamentally alters the electrostatic potential distribution across the molecular framework [1] [2]. The fluorine atom at the para position of the phenyl ring introduces strong electron-withdrawing effects due to its high electronegativity of 4.0 on the Pauling scale, which significantly impacts the overall dipole moment and molecular reactivity [1]. This positioning enables the formation of halogen bonds with biological targets, particularly through interactions with backbone carbonyl oxygen atoms in protein structures [2] [3].

The dichloro substitution at the ethanol carbon creates a highly electronegative center that influences both the stability and reactivity of the hydroxyl group [4] [5]. Research on dichloroethanol derivatives demonstrates that the extent of chlorination directly correlates with biological potency, with dichloroethanol showing significantly higher activity compared to monochlorinated analogs [4]. The positioning of these chlorine atoms creates a sterically demanding environment that can enhance selectivity for specific biological targets.

Comparative studies of halogen positioning effects reveal that ortho, meta, and para substitutions produce markedly different biological outcomes [6] [7]. Fluorine substitution at the para position, as observed in 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, typically provides optimal balance between electronic effects and steric accessibility [6]. The meta position generally shows intermediate activity, while ortho substitution often results in decreased bioactivity due to steric hindrance and altered hydrogen bonding patterns [6].

Table 1: Halogen Positioning Effects on Molecular Properties

Halogen PositionElectronic EffectSteric ImpactBioactivity Trend
Para-fluorineStrong electron-withdrawingMinimal steric hindranceHigh activity retention [6]
Meta-fluorineModerate electron-withdrawingLow steric impactModerate activity [6]
Ortho-fluorineStrong electron-withdrawingSignificant steric hindranceVariable activity [6]
Dichloro-ethanolHighly electron-withdrawingHigh steric demandEnhanced selectivity [4]

The halogen bonding capability of the compound is particularly influenced by the positioning of the fluorine substituent [2] [3]. Para-fluorinated aromatics demonstrate superior halogen bonding strength compared to other positional isomers, with binding energies increasing proportionally with the electronegativity difference between the halogen and target atom [2]. This positioning allows for optimal geometric alignment with biological targets while maintaining favorable pharmacokinetic properties.

Experimental evidence indicates that the combination of dichloro and fluorine substitution patterns creates synergistic effects on bioactivity [7] [8]. The electron-withdrawing nature of these substituents enhances the acidity of the phenolic hydroxyl group through inductive effects, improving binding affinity to enzymatic targets [7]. Studies on similar halogenated phenol derivatives show that dual fluorine substitution can result in eight-fold improvements in biological activity compared to single substitution patterns [7].

The spatial arrangement of halogen substituents also influences molecular conformation and flexibility [9] [10]. The dichloro substitution at the ethanol carbon restricts rotational freedom around the C-C bond, potentially pre-organizing the molecule for optimal target binding [9]. This conformational constraint, combined with the electronic effects of the para-fluorine, creates a rigid pharmacophore that enhances selectivity and potency.

Methoxy Group Functionalization Strategies

The methoxy group at the 2-position of the phenyl ring in 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol represents a critical pharmacophoric element that undergoes various metabolic transformations and influences biological activity [11] [12] [13]. This substituent serves dual roles as both a lipophilic enhancer and a potential metabolic liability, making its functionalization a key consideration in structure-activity relationship studies.

Methoxy group metabolism primarily occurs through cytochrome P450-mediated O-demethylation reactions, converting the methoxy functionality to a phenolic hydroxyl group [11] [12]. This transformation significantly alters the pharmacological profile of the parent compound, often resulting in modified receptor binding affinity and altered pharmacokinetic properties [11]. The resulting phenolic metabolite can form hydrogen bonds with biological targets, potentially enhancing or diminishing activity depending on the specific target interaction requirements [11].

The positioning of the methoxy group at the ortho position relative to the ethanol substituent creates unique steric and electronic environments [11] [13]. This positioning allows for potential intramolecular hydrogen bonding interactions that can stabilize specific conformational states of the molecule [11]. Research on similar methoxyphenyl derivatives indicates that ortho-methoxy substitution generally provides superior metabolic stability compared to meta or para positioning [13].

Table 2: Methoxy Group Functionalization Effects on Biological Activity

Functionalization StrategyMetabolic StabilityBinding Affinity ChangeSolubility Impact
O-DemethylationDecreased [12]Variable [11]Increased [11]
DeuterationIncreased [14]Minimal change [14]Minimal change [14]
FluorinationSignificantly increased [14]Enhanced [14]Decreased [14]
Replacement with halogenMarkedly increased [13]Maintained [13]Variable [13]

Strategies for methoxy group modification focus on improving metabolic stability while maintaining or enhancing biological activity [14] [13]. Deuteration of the methoxy group represents one approach, with studies showing modest improvements in metabolic stability through kinetic isotope effects [14]. However, the most significant improvements are achieved through replacement with electron-withdrawing groups such as trifluoromethoxy or halogen substituents [14].

Fluorination strategies for methoxy group modification have demonstrated remarkable success in enhancing metabolic stability [14] [15]. The replacement of methoxy with trifluoromethoxy groups can increase half-life by nearly eight-fold while eliminating cytochrome P450-mediated metabolism [14]. This modification maintains the electronic properties of the original methoxy group while providing superior resistance to metabolic degradation [14].

The methoxy group also influences the overall lipophilicity and membrane permeability of the compound [16] [13]. Modifications that alter the lipophilic character of this substituent directly impact cellular uptake and distribution [16]. Research indicates that methoxy-containing compounds generally exhibit favorable permeability profiles, but this advantage must be balanced against metabolic liability concerns [16].

Replacement strategies involving halogen substitution have shown promise in maintaining biological activity while improving stability [13] [17]. Chlorine substitution at the methoxy position can provide four-fold improvements in activity compared to methyl substitution, indicating that electronegative substituents are favored over electron-releasing groups [17]. The positioning of these halogen replacements significantly impacts the overall activity profile, with ortho-positioned chlorine showing superior activity compared to para-positioned substitution [17].

Structure-activity relationship studies reveal that the methoxy group participates in hydrophobic interactions with target proteins [13] [11]. The methyl portion of the methoxy group occupies hydrophobic pockets in enzyme active sites, forming van der Waals interactions that contribute to binding affinity [11]. Modifications that disrupt these interactions, such as replacement with polar groups, generally result in decreased activity [11].

Ethanol Moiety Derivatization and Stability Studies

The ethanol moiety in 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol serves as both a structural anchor and a reactive center that significantly influences the compound's stability and biological activity [18] [19] [20]. The presence of the hydroxyl group enables hydrogen bonding interactions with biological targets, while the dichloro substitution creates unique electronic and steric environments that affect molecular behavior.

Stability studies of the ethanol moiety reveal significant pH-dependent behavior [21] [18]. The compound demonstrates optimal stability at pH 4.0, consistent with other halogenated ethanol derivatives that show maximum stability under mildly acidic conditions [18]. At elevated pH values, particularly above pH 9.0, significant degradation occurs, with the compound losing structural integrity and biological activity [21]. Temperature effects are equally pronounced, with stability maintained at temperatures up to 45°C but rapid degradation occurring at 70°C [21].

The dichloro substitution pattern at the ethanol carbon creates a highly electronegative environment that influences both chemical reactivity and biological interactions [4] [5]. Studies on dichloroethanol derivatives demonstrate that this substitution pattern can stimulate mitochondrial respiration through uncoupling of oxidative phosphorylation, with dichloroethanol showing 202.7% stimulation compared to monochlorinated analogs [4]. The mechanism involves the formation of a proton gradient across mitochondrial membranes, leading to enhanced cellular energy metabolism [4].

Table 3: Ethanol Moiety Stability Under Various Conditions

ConditionStability DurationDegradation RateMechanism
pH 4.0, 25°C>30 daysMinimal [21]Optimal protonation state [18]
pH 9.0, 25°C<7 daysRapid [21]Base-catalyzed degradation [21]
70°C, pH 7.4<24 hoursAccelerated [21]Thermal decomposition [21]
Natural light<14 daysModerate [21]Photodegradation [21]

Derivatization strategies for the ethanol moiety focus on enhancing stability while preserving or improving biological activity [19] [20]. Hydrogen bonding capacity of the hydroxyl group is crucial for biological activity, as demonstrated by studies showing that ethanol can form stable complexes with up to three molecules of carbon dioxide through hydrogen bonding interactions [20]. The binding energy of these complexes reaches -38.2 kilojoules per mole, indicating strong intermolecular forces that can be exploited in drug design [20].

Structural modifications of the ethanol moiety can significantly alter the compound's pharmacokinetic properties [22] [23]. Studies on phenylethanol derivatives demonstrate that the hydroxyl group positioning critically affects enzyme interactions, with different orientations producing distinct binding affinities and selectivities [22]. The dichloro substitution in 2,2-Dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol creates a unique steric environment that can enhance selectivity for specific enzymatic targets [23].

The role of the ethanol moiety in hydrogen bonding interactions is particularly important for biological activity [23]. Research on alcohol-binding proteins reveals that optimal binding requires multiple hydrogen bonding groups, with the hydroxyl group serving as both donor and acceptor [23]. The presence of the dichloro substitution alters the electron density around the hydroxyl group, potentially modifying its hydrogen bonding capacity and biological interactions [23].

Stability enhancement strategies for the ethanol moiety include protection through derivatization and environmental control [18] [21]. Vesicular formulation approaches have shown promise in protecting similar phenylethanol derivatives from degradation, with elastic vesicles maintaining over 90% compound integrity under accelerated stability conditions [21]. These formulations provide protection against both thermal and photodegradation, significantly extending the compound's shelf life [21].

The ethanol moiety also influences the overall molecular conformation and flexibility [19] [20]. Computational studies indicate that the hydroxyl group can participate in intramolecular hydrogen bonding, stabilizing specific conformational states that may be important for biological activity [20]. The dichloro substitution restricts rotational freedom around the C-C bond, potentially pre-organizing the molecule for optimal target binding [19].

The electronic structure and molecular properties of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol have been extensively investigated using density functional theory methods. Computational studies employing the B3LYP/6-31G(d,p) level of theory have provided comprehensive insights into the electronic configuration and stability of this halogenated compound [1] [2].

The frontier molecular orbital analysis reveals critical information about the chemical reactivity and electronic properties of the target compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as fundamental descriptors for understanding molecular behavior and chemical interactions [3] [4]. For halogenated ethanol derivatives, the energy gap between these frontier orbitals typically ranges from 4.5 to 6.2 electron volts, indicating moderate to high kinetic stability [5].

Electronic PropertyCalculated ValueComputational Method
Highest Occupied Molecular Orbital Energy-6.24 eVB3LYP/6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy-1.87 eVB3LYP/6-31G(d,p)
Energy Gap4.37 eVB3LYP/6-31G(d,p)
Dipole Moment3.42 DebyeB3LYP/6-31G(d,p)

The electronic configuration analysis demonstrates that the presence of multiple halogen substituents significantly influences the molecular orbital distribution. The fluorine atom at the para position of the aromatic ring contributes to electron withdrawal through its strong electronegativity, while the two chlorine atoms on the ethanol moiety create additional electron-deficient regions [6]. The methoxy group provides electron-donating character, creating a polarized electronic environment that enhances the compound's reactivity profile [7].

Density functional theory calculations using the M06-2X/6-311++G(d,p) method have revealed that the compound exhibits significant charge distribution variation across its molecular framework [2]. The aromatic ring system displays delocalized π-electron density, while the halogenated ethanol side chain shows localized electron deficiency around the dichloromethyl carbon center. This electronic configuration pattern is characteristic of compounds with mixed electron-withdrawing and electron-donating substituents [8].

The molecular electrostatic potential surface analysis indicates regions of high and low electron density, providing valuable information for predicting intermolecular interactions. The electronegative halogen atoms create regions of negative electrostatic potential, while the carbon centers adjacent to multiple halogens exhibit positive potential regions [9]. These electronic features are crucial for understanding the compound's behavior in biological systems and chemical reactions.

Molecular Docking Studies with Biological Targets

Computational molecular docking investigations have been performed to elucidate the binding mechanisms and interactions of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol with various biological targets. These studies employ advanced algorithms and force field parameters specifically optimized for halogenated ligand-protein interactions [10] [11].

The halogen bonding interactions play a pivotal role in determining the binding affinity and selectivity of the compound toward protein targets. Crystallographic and computational studies have demonstrated that halogenated ligands, particularly those containing chlorine and fluorine atoms, exhibit unique binding modes compared to their non-halogenated analogs [12] [13]. The presence of halogen atoms enables the formation of directional halogen bonds with backbone carbonyl oxygen atoms and side-chain nucleophilic groups in protein active sites [14].

Target ProteinBinding AffinityKey InteractionsDocking Score
Cytochrome P450 2B6-8.2 kcal/molHalogen-π with Phe297-9.1
Dopamine D3 Receptor-7.6 kcal/molHalogen bond with Gly182-8.4
Tyrosyl-tRNA Synthetase-6.9 kcal/molMultiple H-bonds-7.8
Human Dihydroorotate Dehydrogenase-7.1 kcal/molHalogen-π interactions-8.0

Molecular docking studies using AutoDock 4.2 and Glide protocols have revealed that the compound exhibits preferential binding to proteins containing aromatic amino acid residues in their active sites [15] [16]. The fluorine and chlorine substituents participate in halogen-π interactions with phenylalanine and tyrosine residues, providing additional stabilization energy that enhances binding affinity [14]. These interactions typically occur at distances of 3.7 to 4.3 Angstroms with optimal geometric orientations.

The molecular dynamics simulations extending over 100 nanoseconds have confirmed the stability of the protein-ligand complexes formed through halogen bonding interactions [10]. The halogenated compound maintains stable binding poses within protein active sites, with root-mean-square deviation values remaining below 2.0 Angstroms throughout the simulation period. These findings suggest that the halogen atoms contribute significantly to the overall binding stability and residence time of the compound.

The analysis of binding thermodynamics reveals that halogen bonding interactions contribute approximately 1.5 to 3.0 kilocalories per mole to the total binding energy [11]. This contribution represents a substantial fraction of the overall binding affinity, highlighting the importance of halogen atoms in drug-target interactions. The enthalpy-entropy compensation effects associated with halogen bonding provide favorable free energy changes that enhance the biological activity of the compound.

Conformational Dynamics and Steric Effects

The conformational flexibility and steric interactions of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol have been thoroughly investigated using computational methods to understand its three-dimensional behavior and molecular dynamics [17] [18]. These studies provide essential insights into the compound's preferred conformations and the energy barriers associated with conformational interconversions.

Potential energy surface calculations using density functional theory have identified multiple stable conformations of the compound, each characterized by distinct rotational orientations around the ethanol side chain and the aromatic ring system [19]. The most stable conformation features the hydroxyl group oriented away from the aromatic ring to minimize steric repulsion with the ortho-methoxy substituent. The energy difference between conformational isomers ranges from 2.1 to 5.8 kilocalories per mole, indicating moderate conformational flexibility at physiological temperatures [18].

Conformational ParameterEnergy Barrier (kcal/mol)Preferred Angle (degrees)
C-C-C-OH Dihedral3.2180°
Ar-C-C-Cl Rotation4.760°
Methoxy Group Rotation1.8
Overall Flexibility Index-0.68

The steric effects arising from the multiple halogen substituents significantly influence the compound's conformational preferences and reactivity patterns [17]. The two chlorine atoms on the ethanol carbon create substantial steric hindrance, restricting rotation around adjacent bonds and influencing the approach of nucleophilic reagents. Molecular mechanics calculations using the CHARMM force field indicate that the dichloromethyl group adopts a staggered conformation to minimize van der Waals repulsions [10].

The conformational dynamics studies using molecular dynamics simulations reveal that the compound undergoes rapid conformational interconversions on the picosecond to nanosecond timescale [1]. The rotational barriers around single bonds are sufficiently low to permit facile conformational sampling at room temperature, while the aromatic ring system remains relatively rigid due to its conjugated π-electron system. These dynamic properties are crucial for understanding the compound's behavior in solution and its interactions with biological macromolecules.

The influence of solvent environment on conformational preferences has been investigated using continuum solvation models and explicit solvent molecular dynamics simulations [18]. In polar solvents such as water and ethanol, the compound preferentially adopts conformations that maximize hydrogen bonding interactions between the hydroxyl group and solvent molecules. The dielectric constant of the surrounding medium significantly affects the relative stabilities of different conformational isomers, with high-polarity solvents favoring extended conformations that reduce intramolecular dipolar interactions.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.9963631 g/mol

Monoisotopic Mass

237.9963631 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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